Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9040073
InChI: InChI=1S/C16H20N2O5/c1-2-21-16(20)18-9-7-17(8-10-18)15(19)14-11-22-12-5-3-4-6-13(12)23-14/h3-6,14H,2,7-11H2,1H3
SMILES: CCOC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2
Molecular Formula: C16H20N2O5
Molecular Weight: 320.34 g/mol

Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC9040073

Molecular Formula: C16H20N2O5

Molecular Weight: 320.34 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate -

Specification

Molecular Formula C16H20N2O5
Molecular Weight 320.34 g/mol
IUPAC Name ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C16H20N2O5/c1-2-21-16(20)18-9-7-17(8-10-18)15(19)14-11-22-12-5-3-4-6-13(12)23-14/h3-6,14H,2,7-11H2,1H3
Standard InChI Key WYLJLUIQIALLJB-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate belongs to the class of piperazine derivatives fused with a benzodioxine ring. Its IUPAC name, ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate, reflects the ethyl ester group at the piperazine nitrogen and the benzodioxine-carbonyl moiety at the fourth position. The compound’s canonical SMILES string, CCOC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2, encodes its bicyclic benzodioxine system and piperazine-carboxylate backbone.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC16H20N2O5\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{5}
Molecular Weight320.34 g/mol
InChI KeyWYLJLUIQIALLJB-UHFFFAOYSA-N
PubChem CID2900028
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)

Synthesis and Preparation

Key Synthetic Routes

The synthesis of ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate typically involves a multi-step process:

  • Formation of the Benzodioxine Carbonyl Chloride: 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chloride is prepared by treating 2,3-dihydroxybenzoic acid with thionyl chloride or phosphorus pentachloride.

  • Coupling with Piperazine: The carbonyl chloride undergoes nucleophilic acyl substitution with piperazine in refluxing dichloromethane or tetrahydrofuran, yielding 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazine .

  • Ethyl Carboxylation: The secondary amine of piperazine is functionalized with ethyl chloroformate in the presence of a base (e.g., triethylamine) to install the ethyl carboxylate group.

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Carbonyl Chloride FormationSOCl2\text{SOCl}_2, reflux, 4–6 hrs85–90
Piperazine CouplingPiperazine, CH2Cl2\text{CH}_2\text{Cl}_2, 25°C, 12 hrs70–75
Ethyl CarboxylationEthyl chloroformate, Et3N\text{Et}_3\text{N}, 0°C → RT65–70

Structural-Activity Relationship (SAR) Insights

Impact of Substituents on PARP1 Inhibition

  • Nitro/Amino Groups: Introduction of nitro (e.g., 15, 16) or amino (e.g., 17, 18) groups on the benzodioxine ring reduced PARP1 inhibition, likely due to steric hindrance or altered hydrogen-bonding interactions .

  • Ring Expansion: Expanding the dioxine ring to a seven-membered structure (compound 32) abolished activity, emphasizing the importance of the six-membered benzodioxine scaffold .

  • Knoevenagel Condensation Derivatives: Compounds like 49 achieved sub-micromolar potency by incorporating a 4-hydroxybenzylidene group, which likely engages in π-π stacking with PARP1’s nicotinamide-binding pocket .

Future Directions and Challenges

Optimization for Clinical Translation

While ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate and its analogues show promise, challenges remain:

  • Bioavailability: The compound’s logP (~2.5) suggests moderate lipophilicity, but in vivo pharmacokinetic studies are needed to assess absorption and metabolism.

  • Selectivity: Off-target effects on related enzymes (e.g., PARP2, tankyrases) must be evaluated to minimize toxicity.

Expanding Therapeutic Indications

Beyond PARP1 inhibition, this scaffold could be repurposed for:

  • Antidepressants: Dual serotonin-norepinephrine reuptake inhibition via piperazine modulation.

  • Antihypertensives: α1-Adrenergic receptor antagonism akin to doxazosin .

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